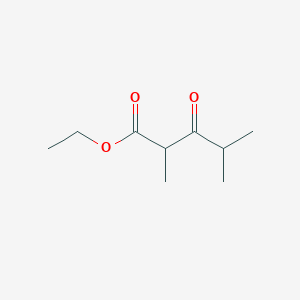

Ethyl 2,4-dimethyl-3-oxopentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2,4-dimethyl-3-oxopentanoate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2,4-dimethyl-3-oxopentanoate is extensively used as a building block in organic synthesis. Its reactivity allows it to serve as an intermediate in the formation of complex organic molecules. It can undergo various reactions:

- Reduction : The compound can be reduced to its corresponding alcohol using carbonyl reductases, demonstrating excellent optical purity.

- Oxidation : It can be oxidized to form carboxylic acids, expanding its utility in synthetic pathways.

- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, leading to various derivatives useful in medicinal chemistry.

Medicinal Chemistry

In the pharmaceutical industry, ethyl pivaloylacetate is utilized as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its ability to serve as a substrate for enzyme studies is particularly valuable:

- Enzyme Studies : It facilitates the evaluation of enzyme activity and stereoselectivity, especially for ketoreductases that are critical in producing chiral compounds essential for pharmaceuticals.

Case Study 1: Stereoselective Reduction

A study demonstrated that ethyl pivaloylacetate was effectively reduced by a specific carbonyl reductase with high selectivity. The resultant alcohol exhibited excellent optical purity, underscoring the compound's potential in chiral synthesis for pharmaceuticals.

Case Study 2: Biocatalysis Applications

Research highlighted the application of ethyl pivaloylacetate in biocatalysis for pharmaceutical manufacturing. Its role as a substrate for diverse enzymatic transformations makes it a valuable tool for producing complex molecules with precise stereochemistry.

Industrial Applications

Beyond research and medicinal chemistry, this compound finds use in the production of fragrances and flavors due to its pleasant odor profile. Its versatility makes it an attractive option for various industrial applications.

Propiedades

Número CAS |

7251-96-9 |

|---|---|

Fórmula molecular |

C9H16O3 |

Peso molecular |

172.22 g/mol |

Nombre IUPAC |

ethyl 2,4-dimethyl-3-oxopentanoate |

InChI |

InChI=1S/C9H16O3/c1-5-12-9(11)7(4)8(10)6(2)3/h6-7H,5H2,1-4H3 |

Clave InChI |

JALTUNPRESCIAG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C)C(=O)C(C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.